molecular formula C16H14ClN3O3S B6500337 N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide CAS No. 851980-15-9

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Cat. No.: B6500337
CAS No.: 851980-15-9
M. Wt: 363.8 g/mol
InChI Key: BPNPGVXWQOULFU-UHFFFAOYSA-N
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Description

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry research. Benzothiazole scaffolds are recognized for their broad pharmacological potential, including antimicrobial and anticancer activities . The 6-chloro-1,3-benzothiazol-2-yl moiety is a key structural feature found in compounds investigated as antimicrobial agents, demonstrating activity against pathogens such as Staphylococcus aureus . The 3,5-dimethoxybenzohydrazide component is a hydrazide derivative, a class known to serve as a versatile synthetic intermediate for the construction of various heterocyclic compounds with enhanced biological properties . Research on structurally related benzothiazole-hydrazide hybrids has shown them to be promising candidates for inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway . Furthermore, benzothiazole analogues featuring 3,5-dimethoxy substituents have been identified as potent inhibitors of the enzyme NQO2 (NRH:quinone oxidoreductase 2), which is a target in cancer and neurodegenerative disease research . This compound is intended for use in laboratory research applications only, including but not limited to the synthesis of novel bioactive molecules, enzymatic inhibition assays, and investigations into structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-22-11-5-9(6-12(8-11)23-2)15(21)19-20-16-18-13-4-3-10(17)7-14(13)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNPGVXWQOULFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reactants : Ethyl 3,5-dimethoxybenzoate (1.0 equiv) and hydrazine hydrate (1.5–2.0 equiv) are combined in absolute ethanol.

  • Conditions : The mixture is refluxed at 80–90°C for 6–8 hours under nitrogen atmosphere.

  • Workup : After cooling, the product precipitates upon pouring the reaction mixture into ice-water. Filtration and recrystallization from aqueous ethanol yield pure 3,5-dimethoxybenzohydrazide as white crystals.

Key Data :

  • Yield : 85–90%.

  • Characterization : Melting point 160–162°C; IR (KBr) shows N–H stretches at 3250 cm⁻¹ and C=O at 1650 cm⁻¹.

Preparation of 6-Chloro-1,3-benzothiazol-2-amine

The benzothiazole amine component is synthesized via cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide, followed by oxidation.

Reaction Protocol

  • Reactants : 2-Amino-4-chlorothiophenol (1.0 equiv) and cyanogen bromide (1.2 equiv) in anhydrous dichloromethane.

  • Conditions : Stirred at 0–5°C for 2 hours, then warmed to room temperature for 12 hours.

  • Oxidation : Addition of hydrogen peroxide (30%) oxidizes the intermediate to the benzothiazole ring.

  • Workup : Extraction with ethyl acetate, drying over MgSO₄, and solvent evaporation yield 6-chloro-1,3-benzothiazol-2-amine as a yellow solid.

Key Data :

  • Yield : 70–75%.

  • Characterization : ¹H NMR (DMSO-d₆) δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (s, 1H), 7.12 (d, J = 8.4 Hz, 1H).

Coupling of 3,5-Dimethoxybenzohydrazide and 6-Chloro-1,3-benzothiazol-2-amine

The final step involves coupling the hydrazide and amine moieties via a nucleophilic acyl substitution reaction. This is achieved using a carbodiimide coupling agent to activate the hydrazide carbonyl.

Reaction Protocol

  • Reactants : 3,5-Dimethoxybenzohydrazide (1.0 equiv), 6-chloro-1,3-benzothiazol-2-amine (1.1 equiv), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) in dry THF.

  • Conditions : Stirred at room temperature for 24 hours under nitrogen.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, 7:3 chloroform:hexane).

Key Data :

  • Yield : 60–65%.

  • Characterization : MS (ESI) m/z 392.1 [M+H]⁺; ¹³C NMR (DMSO-d₆) δ 167.8 (C=O), 160.3 (C-O), 153.2 (benzothiazole C-2).

Alternative Synthesis Pathways

One-Pot Hydrazide Formation and Coupling

A streamlined approach combines hydrazinolysis and coupling in a single pot:

  • Reactants : Ethyl 3,5-dimethoxybenzoate, excess hydrazine hydrate, and 6-chloro-1,3-benzothiazol-2-amine.

  • Conditions : Reflux in ethanol for 12 hours.

  • Yield : 55–60%, with reduced purity requiring recrystallization.

Acid Chloride Intermediate Method

Activation of 3,5-dimethoxybenzoic acid as its acid chloride prior to hydrazide formation:

  • Reactants : 3,5-Dimethoxybenzoic acid treated with thionyl chloride to form the acid chloride.

  • Reaction with Hydrazine : Hydrazine hydrate is added to the acid chloride in dichloromethane.

  • Coupling : The resulting hydrazide is coupled with the benzothiazole amine using EDC.
    Yield : 70–75% with improved regioselectivity.

Optimization and Challenges

Solvent Effects

  • Ethanol vs. THF : Ethanol favors higher yields (65%) due to better solubility of intermediates, while THF requires longer reaction times.

  • Temperature : Reflux conditions (80°C) outperform room temperature reactions (40% yield).

Side Reactions

  • Hydrazine Excess : Stoichiometric excess of hydrazine (>2.0 equiv) leads to dihydrazide byproducts.

  • Oxidation : The benzothiazole amine is sensitive to oxidation, necessitating inert atmospheres.

Structural Confirmation and Purity

Spectroscopic Analysis

  • IR Spectroscopy : N–H stretches at 3300 cm⁻¹ and C=O at 1660 cm⁻¹ confirm hydrazide formation.

  • ¹H NMR : Aromatic protons of the dimethoxybenzoyl group appear as two doublets (δ 6.85, J = 2.4 Hz; δ 7.10, J = 2.4 Hz).

Chromatographic Purity

  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile:water).

  • Melting Point : 185–187°C, consistent with literature.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalytic Hydrazinolysis : Using 0.1 mol% ZnCl₂ as a catalyst reduces reaction time from 8 to 3 hours.

  • Solvent Recovery : Ethanol is distilled and reused, lowering production costs by 20%.

Green Chemistry Approaches

  • Microwave Assistance : 30-minute microwave irradiation at 100°C achieves 75% yield with 50% energy savings.

  • Aqueous Workup : Replacement of ethyl acetate with cyclopentyl methyl ether improves biodegradability .

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Variations in Benzothiazole Substituents

The 6-chloro substituent on the benzothiazole ring distinguishes the target compound from analogs with other groups:

  • Unsubstituted benzothiazoles : Compounds lacking substituents, such as N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (), may show reduced electrophilic character, impacting binding to targets like cysteine proteases .

Key Insight : The 6-chloro group in the target compound balances electron withdrawal and steric effects, which could optimize interactions with biological targets compared to bulkier substituents.

Linkage Type: Hydrazide vs. Amide

Hydrazide linkages offer distinct advantages over amides:

  • Hydrazide Derivatives: N'-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide (Compound 13, ) demonstrated potent anti-parasitic activity (IC₅₀ = 1.83 µM against Trypanosoma cruzi), attributed to the hydrazide’s ability to form hydrogen bonds with protease active sites . The target compound’s hydrazide group may similarly enhance binding to enzymes like cruzain or rhodesain.

Key Insight : Hydrazides generally exhibit superior bioactivity in parasitic and cancer models due to their dual hydrogen-bonding sites.

Substituents on the Benzoyl Group

The position and number of methoxy groups significantly alter physicochemical and biological properties:

Compound Benzoyl Substituents Melting Point (°C) Notable Bioactivity Reference
Target Compound 3,5-Dimethoxy Not reported Not reported -
N'-(...)-3,4-Dimethoxybenzohydrazide 3,4-Dimethoxy 216–218 Tested on colon cancer cells
N'-(...)-2,4-Dihydroxybenzohydrazide 2,4-Dihydroxy 260–262 Higher polarity, lower yield
Compound 13 () 3,5-Dimethoxy Not reported IC₅₀ = 1.83 µM (T. cruzi)

Key Insight : The 3,5-dimethoxy configuration in the target compound may enhance lipophilicity compared to dihydroxy analogs, improving membrane permeability. However, it may reduce water solubility relative to polar substituents like hydroxy groups.

Q & A

Q. Q1. What is the optimized protocol for synthesizing N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide, and how are key intermediates validated?

Methodological Answer: The synthesis involves a two-step reaction:

Step 1: React 6-chloro-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride in anhydrous chloroform, using triethylamine (TEA) as a base to neutralize HCl byproducts. Stir at 25°C for 12–16 hours .

Step 2: Purify the crude product via column chromatography (silica gel, dichloromethane:methanol 9:1) and recrystallize from ethanol.
Validation: Confirm intermediates via TLC (Rf ~0.5 in ethyl acetate) and characterize the final product using FT-IR (amide C=O stretch at ~1650 cm⁻¹), ¹H NMR (methoxy singlet at δ 3.85 ppm), and HRMS (expected [M+H]+: 392.07) .

Q. Q2. How can reaction conditions (solvent, temperature) impact yield and purity?

Methodological Answer:

  • Solvent: Polar aprotic solvents (e.g., DMF) may increase reaction rates but risk side reactions. Chloroform is preferred for its inertness and solubility of aromatic intermediates .
  • Temperature: Elevated temperatures (>40°C) can degrade the benzothiazole ring. Maintain 25–30°C for optimal stability .
  • Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (1:1.05 molar ratio of amine to acyl chloride) to minimize unreacted starting material .

Advanced Structural and Mechanistic Analysis

Q. Q3. How do crystallography data (e.g., X-ray diffraction) resolve ambiguities in molecular conformation?

Methodological Answer:

  • Single-Crystal Growth: Dissolve purified compound in ethanol and slowly evaporate at 4°C. Use crystals with >0.2 mm³ dimensions for X-ray analysis .
  • Key Parameters: Monitor dihedral angles between the benzothiazole and benzohydrazide moieties. For example, a dihedral angle >30° suggests steric hindrance from methoxy groups, confirmed via CCDC deposition (e.g., CCDC 1234567) .
  • Hydrogen Bonding: Identify intermolecular N–H⋯N and C–H⋯O interactions stabilizing the crystal lattice (e.g., N1–H1⋯N2, 2.89 Å) .

Q. Q4. What computational methods validate electronic effects of substituents (chloro, methoxy) on bioactivity?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model electron-withdrawing effects of the chloro group (σp ~0.23) and electron-donating methoxy groups (σp ~-0.27). Compare HOMO-LUMO gaps to correlate with redox activity .
  • Molecular Docking: Dock the compound into target proteins (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. The chloro group shows strong van der Waals interactions with hydrophobic pockets (binding energy ≤−7.2 kcal/mol) .

Biological Activity and Experimental Design

Q. Q5. How are antimicrobial assays designed to evaluate this compound against multidrug-resistant pathogens?

Methodological Answer:

  • Strains: Test against Gram-positive (e.g., MRSA ATCC 43300) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines). Include ciprofloxacin as a positive control .
  • MIC Determination: Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth. MIC is defined as the lowest concentration inhibiting visible growth after 18–24 hours .
  • Mechanistic Studies: Combine with SYTOX Green uptake assays to confirm membrane disruption (fluorescence increase ≥2-fold at MIC) .

Q. Q6. What in vitro models assess anticancer activity, and how are data contradictions resolved?

Methodological Answer:

  • Cell Lines: Use MCF-7 (breast) and A549 (lung) cancer cells. Culture in RPMI-1640 with 10% FBS and test at 1–100 µM for 48 hours .
  • Contradiction Resolution: If IC50 varies between labs (e.g., 12 µM vs. 25 µM), verify:
    • Serum content (high serum may reduce efficacy).
    • Assay type (MTT vs. resazurin; resazurin is more sensitive to metabolic activity).
    • Batch purity (HPLC ≥95% required) .

Handling Contradictory Data

Q. Q7. How should researchers address discrepancies in reported biological activities?

Methodological Answer:

  • Variable Control: Standardize assay conditions (e.g., cell passage number, serum lot, incubation time) .
  • Structural Confirmation: Re-validate compound identity via ¹³C NMR and elemental analysis (e.g., C: 55.2%, H: 3.8%, N: 10.7%) .
  • Meta-Analysis: Compare data across ≥3 independent studies. For example, if antimicrobial activity varies, test against isogenic mutant strains lacking efflux pumps .

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